molecular formula C15H17N3O3 B2568220 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide CAS No. 1208505-58-1

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide

Cat. No. B2568220
CAS RN: 1208505-58-1
M. Wt: 287.319
InChI Key: OSEWBFRNIGELHQ-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide” is a complex organic molecule. It contains a cyclobutanecarboxamide group, an oxadiazole ring, and a methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring, for example, is a heterocyclic compound that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in preliminary studies, it might be further developed and studied in specific contexts .

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-12-7-5-10(6-8-12)9-13-17-18-15(21-13)16-14(19)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEWBFRNIGELHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide

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